molecular formula C9H6INO2 B2541972 3-Iodo-1h-indole-7-carboxylic acid CAS No. 1360953-77-0

3-Iodo-1h-indole-7-carboxylic acid

Cat. No.: B2541972
CAS No.: 1360953-77-0
M. Wt: 287.056
InChI Key: XPFPSGUINDMCAV-UHFFFAOYSA-N
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Description

3-Iodo-1h-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6INO2 and its molecular weight is 287.056. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Annulation

A study by Suresh and Swamy (2012) introduced two methodologies for synthesizing indolo[2,3-c]pyrane-1-ones from allenes and 3-iodo-1-alkylindole-2-carboxylic acids, demonstrating the utility of iodine reactivity and C-H functionalization in creating complex heterocycles. This work highlights the potential of iodinated indole carboxylic acids in facilitating regioselective annulation reactions, offering a pathway to diverse heterocyclic structures with potential pharmacological applications (Suresh & Swamy, 2012).

Crystal Structure Analysis

Research on indole-3-carboxylic acid by Smith, Wermuth, and Healy (2003) detailed the crystal structure, showcasing hydrogen-bonded cyclic carboxylic acid dimers. This structural information is crucial for understanding the chemical behavior and reactivity of indole carboxylic acids, which can be applied to the synthesis and design of new compounds (Smith, Wermuth, & Healy, 2003).

Aza-Friedel-Crafts Reactions

Shirakawa and Kobayashi (2006) developed a carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction involving aldehydes, primary amines, and indoles, leading to the synthesis of 3-substituted indoles. This method underscores the role of carboxylic acids in facilitating bond-forming reactions in water, suggesting a green chemistry approach to indole derivatization (Shirakawa & Kobayashi, 2006).

Carboxylation with Carbon Dioxide

Yoo et al. (2012) presented a method for preparing indole-3-carboxylic acids through direct carboxylation of indoles with carbon dioxide under basic conditions. This research offers insights into sustainable chemical synthesis strategies, potentially applicable to the functionalization of 3-Iodo-1H-indole-7-carboxylic acid (Yoo et al., 2012).

Biological Activity

Raju and colleagues (2015) explored the synthesis of indole-2-carboxylic acid derivatives, revealing their significant antibacterial and moderate antifungal activities. This study emphasizes the potential of indole carboxylic acids in developing new antimicrobial agents, suggesting a therapeutic avenue for research on this compound derivatives (Raju et al., 2015).

Properties

IUPAC Name

3-iodo-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFPSGUINDMCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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